molecular formula C20H13NO2S B11039907 6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol

6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol

Cat. No.: B11039907
M. Wt: 331.4 g/mol
InChI Key: BWNPKMKDYBUTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with benzothiazepine in the presence of polyethylene glycol-400 (PEG-400) and bleaching clay . This method is efficient, yielding high amounts of the desired product in a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-furyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol is unique due to its specific structural features, which confer distinct biological activities. Its combination of a furan ring with a benzothiazepine scaffold enhances its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

11-(furan-2-yl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C20H13NO2S/c22-19-13-7-2-1-6-12(13)18-17(19)20(15-9-5-11-23-15)24-16-10-4-3-8-14(16)21-18/h1-11,20-21H

InChI Key

BWNPKMKDYBUTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.